molecular formula C23H26N2O9 B11604924 3'-Ethyl 5'-(2-methoxyethyl) 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

3'-Ethyl 5'-(2-methoxyethyl) 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No. B11604924
M. Wt: 474.5 g/mol
InChI Key: WMPWXPDXCGKMNC-UHFFFAOYSA-N
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Description

3’-Ethyl 5’-(2-methoxyethyl) 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 3’-Ethyl 5’-(2-methoxyethyl) 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves multiple steps, including the formation of the indole and pyran rings. Common synthetic routes include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Pyran Ring: This can be synthesized through a cyclization reaction involving a suitable precursor.

    Spiro Compound Formation: The final step involves the formation of the spiro linkage, which can be achieved through a condensation reaction between the indole and pyran intermediates.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3’-Ethyl 5’-(2-methoxyethyl) 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3’-Ethyl 5’-(2-methoxyethyl) 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-Ethyl 5’-(2-methoxyethyl) 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The compound’s unique structure allows it to bind to specific sites, influencing biological processes such as cell signaling and gene expression.

Comparison with Similar Compounds

Similar compounds to 3’-Ethyl 5’-(2-methoxyethyl) 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate include other spiro compounds with indole and pyran rings. These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:

    Spiro[indole-3,4’-pyran] derivatives: These compounds have similar core structures but different substituents.

    Indole derivatives: Compounds with variations in the indole ring structure.

    Pyran derivatives: Compounds with variations in the pyran ring structure.

The uniqueness of 3’-Ethyl 5’-(2-methoxyethyl) 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate lies in its specific combination of functional groups and the spiro linkage, which imparts distinct chemical and biological properties.

properties

Molecular Formula

C23H26N2O9

Molecular Weight

474.5 g/mol

IUPAC Name

3-O'-ethyl 5-O'-(2-methoxyethyl) 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C23H26N2O9/c1-5-32-21(28)18-19(24)34-13(2)17(20(27)33-11-10-30-3)23(18)14-8-6-7-9-15(14)25(22(23)29)12-16(26)31-4/h6-9H,5,10-12,24H2,1-4H3

InChI Key

WMPWXPDXCGKMNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC(=O)OC)C(=O)OCCOC)C)N

Origin of Product

United States

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